molecular formula C9H9ClO4S B1343266 Methyl 2-(4-(chlorosulfonyl)phenyl)acetate CAS No. 53305-12-7

Methyl 2-(4-(chlorosulfonyl)phenyl)acetate

Cat. No. B1343266
CAS RN: 53305-12-7
M. Wt: 248.68 g/mol
InChI Key: MFNAEDWMLRNDKH-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(chlorosulfonyl)phenyl)acetate” is a chemical compound with the CAS Number: 53305-12-7 . It has a molecular weight of 248.69 . This compound is used as a reagent in the preparation of sulfonyl indoles and related bicyclic compounds as modulators of LXR for treatment and prevention of LXR-mediated diseases .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-(chlorosulfonyl)phenyl)acetate” is C9H9ClO4S . The InChI code for this compound is 1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has focused on the synthesis and potential chemical transformations of compounds containing chlorosulfonyl groups, which are relevant to the chemical structure of interest. For example, Shahrisa et al. (2010) reported the synthesis of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, demonstrating the versatility of chlorosulfonic acid reactions with aromatic compounds to produce various sulfonates and sulfonamides with potential applications in chemical synthesis and material science Shahrisa et al., 2010.

Zábranský et al. (2018) explored the synthesis, coordination, and catalytic uses of sulfonate anions derived from reactions involving chlorosulfonic acid, highlighting the importance of sulfonyl groups in catalysis and organic synthesis Zábranský et al., 2018.

Dobrydnev et al. (2018) demonstrated a one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, starting from aminonitriles and methyl 2-(chlorosulfonyl)acetate. This research shows the potential for creating diverse heterocyclic compounds that could have implications in drug discovery and material science Dobrydnev et al., 2018.

Applications in Material Science and Catalysis

The synthesis of aromatic multisulfonyl chlorides and their masked precursors by Percec et al. (2001) involves compounds with chlorosulfonyl groups similar to methyl 2-(4-(chlorosulfonyl)phenyl)acetate. This work underscores the role of sulfonyl chlorides in the development of dendritic and complex organic molecules, which are crucial for advancements in material science and nanotechnology Percec et al., 2001.

Environmental and Recovery Applications

Wang Tian-gui (2006) investigated the recovery of acetic acid from processes using chlorosulfonyl-containing compounds, highlighting the importance of process optimization and solvent recovery in the pharmaceutical and chemical manufacturing industries Wang Tian-gui, 2006.

properties

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNAEDWMLRNDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(chlorosulfonyl)phenyl]acetate

CAS RN

53305-12-7
Record name methyl 2-[4-(chlorosulfonyl)phenyl]acetate
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